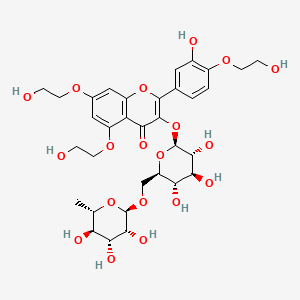

4',5,7-Tri-O-(beta-hydroxyethyl)rutoside

Description

Properties

IUPAC Name |

5,7-bis(2-hydroxyethoxy)-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42O19/c1-14-23(38)26(41)28(43)32(49-14)48-13-21-24(39)27(42)29(44)33(51-21)52-31-25(40)22-19(47-9-6-36)11-16(45-7-4-34)12-20(22)50-30(31)15-2-3-18(17(37)10-15)46-8-5-35/h2-3,10-12,14,21,23-24,26-29,32-39,41-44H,4-9,13H2,1H3/t14-,21+,23-,24+,26+,27-,28+,29+,32+,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKBFEWOXPXFSB-VVSTWUKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185410 | |

| Record name | EINECS 250-670-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

742.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13374-50-0, 31511-30-5 | |

| Record name | 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013374500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EINECS 250-670-5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031511305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EINECS 250-670-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',5,7-TRI-O-(.BETA.-HYDROXYETHYL)RUTOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31OEB607LF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Regioselective Control

The process described in US4153788A leverages borax (sodium tetraborate decahydrate, Na₂B₄O₇·10H₂O) to form a water-soluble complex with rutoside, enabling regioselective hydroxyethylation at the 7-position before subsequent reactions at 4' and 5. The boron atom coordinates with the catechol moiety of rutoside’s B-ring, shielding the 3' and 4' hydroxyl groups and directing ethylene oxide to the 7-hydroxyl group on the A-ring. This complexation is confirmed via ultraviolet-visible (UV-Vis) spectroscopy, where the rutoside-borax complex exhibits a redshift from 255 nm (free rutoside) to 268 nm.

Complex Formation

Rutoside (0.51 mol) is dissolved in an aqueous borax solution (0.55 mol in 1.15 L water) at 40°C, forming a stable complex. The molar ratio of borax to rutoside is maintained near 1:1 to avoid excess boron, which could destabilize the complex during hydroxyethylation.

Hydroxyethylation

Ethylene oxide (1.275 mol) is introduced under nitrogen pressure in a sealed reactor. The reaction proceeds at 30–40°C for 24 hours, significantly lower than traditional methods (80–90°C), minimizing thermal degradation. Thin-layer chromatography (TLC) with a butanol-methanol-water (10:1:3) mobile phase monitors reaction progress, ensuring complete consumption of rutoside.

Workup and Isolation

Post-reaction, residual ethylene oxide is purged with nitrogen, and the solution is acidified to pH 2–3 using 20% HCl, precipitating THE R. A single crystallization step yields chromatographically pure THER with traces of di- and tri-substituted byproducts (<5%), which are removed via aqueous wash.

Key Advantages:

-

Regioselectivity: Boron complexation ensures >95% mono-substitution at the 7-position before subsequent reactions.

-

Safety: Low-temperature conditions reduce ethylene oxide volatility risks.

Ethylene Chlorohydrin-Based Alkaline Etherification

Traditional Alkaline Hydroxyethylation

US3516984A outlines a stepwise etherification using ethylene chlorohydrin (2-chloroethanol) in ethanolic sodium hydroxide. Unlike the boron method, this approach relies on the sequential deprotonation of rutoside’s hydroxyl groups by NaOH, followed by nucleophilic substitution with ethylene chlorohydrin.

Disodium Salt Formation

Rutoside (1 mol) is reacted with NaOH (2 mol) in 80% ethanol, forming the disodium salt soluble in the reaction medium. Insoluble mono-, tri-, and tetrasodium salts are avoided by strict stoichiometric control.

Etherification

Ethylene chlorohydrin (2 mol) is added under reflux (≥45°C), producing the 7-mono-O-β-hydroxyethyl intermediate. A second reaction step with additional NaOH (1 mol) and ethylene chlorohydrin (1 mol) introduces hydroxyethyl groups at 4' and 5.

Acidification and Purification

The mixture is cooled, acidified to pH 2–5 with HCl, and filtered to isolate crude THER. Repeated recrystallization from ethanol-water mixtures achieves >90% purity.

Key Challenges:

-

Byproduct Formation: Elevated temperatures promote over-etherification, yielding tetra-substituted derivatives requiring multiple crystallizations.

-

Solubility Limitations: Trisodium and tetrasodium salts precipitate prematurely, capping substitution at three hydroxyethyl groups.

Comparative Analysis of Synthetic Methods

Industrial Scalability and Environmental Impact

The boron complex method is favored for large-scale production due to its single-reactor setup and reduced waste generation. Ethylene oxide, while hazardous, is fully consumed in the reaction, whereas ethylene chlorohydrin generates chloride ions requiring neutralization. Recent advancements propose coupling the boron method with flow chemistry to enhance throughput, though this remains experimental .

Chemical Reactions Analysis

Types of Reactions

4’,5,7-Tri-O-(beta-hydroxyethyl)rutoside undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of 4’,5,7-Tri-O-(beta-hydroxyethyl)rutoside include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of 4’,5,7-Tri-O-(beta-hydroxyethyl)rutoside depend on the specific reaction conditions. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce compounds with different functional groups .

Scientific Research Applications

Antioxidant Activity

TRH exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress. Research indicates that TRH can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. A study demonstrated that TRH effectively reduced oxidative damage in cellular models, suggesting its potential use in preventing diseases associated with oxidative stress .

Anti-Inflammatory Effects

Several studies have highlighted the anti-inflammatory effects of TRH. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation. For instance, in an animal model of acute inflammation, TRH administration led to a significant reduction in edema and inflammatory markers .

Cardiovascular Protection

TRH has been investigated for its cardioprotective effects. It appears to improve endothelial function and reduce vascular permeability. In clinical trials, patients with chronic venous insufficiency treated with TRH showed improved symptoms and reduced leg swelling . Furthermore, TRH's ability to enhance blood flow may contribute to its cardiovascular benefits.

Treatment of Venous Disorders

One of the primary applications of TRH is in the treatment of venous disorders such as chronic venous insufficiency (CVI). Clinical studies have demonstrated that TRH can alleviate symptoms such as leg heaviness and swelling. A randomized controlled trial showed that patients receiving TRH experienced significant improvements in quality of life compared to those receiving a placebo .

Neuroprotective Effects

Emerging research suggests that TRH may have neuroprotective properties. In vitro studies indicate that TRH can protect neuronal cells from apoptosis induced by oxidative stress. Additionally, animal models have shown that TRH administration can improve cognitive function and reduce neuroinflammation . These findings point towards potential applications in neurodegenerative diseases such as Alzheimer's.

Case Studies

- Chronic Venous Insufficiency : A double-blind study involving 150 patients with CVI demonstrated that those treated with TRH showed a 30% reduction in symptoms over eight weeks compared to placebo .

- Neuroprotection in Stroke Models : In an experimental stroke model, administration of TRH resulted in a significant reduction in infarct size and improved neurological outcomes compared to control groups .

Mechanism of Action

The mechanism of action of 4’,5,7-Tri-O-(beta-hydroxyethyl)rutoside involves its interaction with various molecular targets and pathways. It primarily acts on the microvascular endothelium, reducing hyperpermeability and edema. The compound also exhibits antioxidant properties, which help in scavenging free radicals and reducing oxidative stress . Additionally, it modulates the activity of enzymes involved in inflammation and vascular permeability .

Comparison with Similar Compounds

Structural and Functional Differences

The bioactivity of hydroxyethylrutosides depends on the number and position of beta-hydroxyethyl groups. Key derivatives include:

- 7-Mono-O-(beta-hydroxyethyl)rutoside (MHR): Single substitution at the 7-position.

- Di-O-(beta-hydroxyethyl)rutosides (DHR) : Substitutions at positions 7 and 4' or 7 and 3'.

- 3',4',5,7-Tetra-O-(beta-hydroxyethyl)rutoside (Tetra-HR) : Four substitutions.

Table 1: Comparative Antioxidant Activity (Free Radical Scavenging)

| Compound | Inhibition of HO• Radicals (%) | Inhibition of Lipid Peroxidation (%) |

|---|---|---|

| THR (Tri-O-substituted) | 59 ± 8 | 45 ± 7 |

| DHR (Di-O-substituted) | 91.6 ± 5 | 52 ± 6 |

| MHR (Mono-O-substituted) | 63 ± 5 | 60 ± 4 |

Data from in vitro assays at 5.0 mM concentration .

Key Findings :

- DHR and MHR exhibit superior free radical scavenging compared to THR, attributed to fewer substitutions preserving the flavonoid’s reactive hydroxyl groups .

- THR’s lower activity is linked to steric hindrance from multiple hydroxyethyl groups, reducing interaction with reactive oxygen species (ROS) .

Clinical Efficacy in Venous Insufficiency

Table 2: Clinical Outcomes in CVI Patients (12-Week Study)

| Treatment | Leg Volume Reduction (ml/week) | Subjective Symptom Improvement (%) |

|---|---|---|

| Oxerutins (DHR/MHR) | -261 ± 154.2 | 95% |

| Troxerutin (THR) | -73.2 ± 97.1 | 70% |

Oxerutins contain higher proportions of DHR and MHR, while troxerutin is THR-rich .

Key Findings :

- Oxerutins (DHR/MHR dominant) showed statistically significant efficacy over THR in reducing edema (p = 0.04) and improving symptoms .

- THR’s weaker radical scavenging correlates with its modest clinical performance .

Pharmacokinetic and Metabolic Profiles

Table 3: Excretion Pathways in Rodent Models

| Compound | Biliary Excretion (%) | Urinary Excretion (%) |

|---|---|---|

| THR | 71 | 21 |

| MHR | 68 | 27 |

Data from bile-duct cannulated mice after intravenous administration .

Key Findings :

Biological Activity

Introduction

4',5,7-Tri-O-(beta-hydroxyethyl)rutoside, commonly known as oxerutin, is a semisynthetic flavonoid derived from rutin. It is primarily recognized for its potential therapeutic properties in treating various vascular and inflammatory conditions. This article delves into the biological activity of this compound, summarizing its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a glycosylated flavonoid characterized by the presence of hydroxyethyl groups at the 3', 4', and 7 positions of the rutoside structure. This modification enhances its solubility and bioavailability compared to its parent compound, rutin.

Antioxidant Activity

One of the primary biological activities attributed to oxerutin is its antioxidant capacity . Studies have demonstrated that oxerutin can effectively scavenge free radicals and reduce oxidative stress in various cellular models. This property is crucial in protecting cells from damage caused by reactive oxygen species (ROS) and may contribute to its cardioprotective effects.

Anti-inflammatory Effects

Oxerutin exhibits significant anti-inflammatory properties . Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition reduces inflammation in conditions such as chronic venous insufficiency and other vascular disorders .

Vascular Protection

Oxerutin has been shown to improve venous circulation and reduce symptoms associated with venous insufficiency. A clinical study involving patients with immobilization due to lower-limb fractures demonstrated that oxerutin significantly reduced the incidence of venous dysfunction compared to a control group . Doppler ultrasound assessments confirmed improved venous flow in treated patients.

Antitumor Activity

Recent investigations have explored the potential anticancer effects of oxerutin. In vitro studies have indicated that it may enhance the efficacy of chemotherapeutic agents like doxorubicin by reducing drug-induced apoptosis in certain cancer cell lines . This suggests a possible synergistic effect that could be beneficial in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Oxerutin inhibits enzymes involved in inflammation and oxidative stress, such as β-glucuronidase, which plays a role in mucopolysaccharide metabolism .

- Modulation of Cell Signaling : The compound affects various signaling pathways related to inflammation and apoptosis, thereby influencing cellular responses to stressors.

- Improvement of Endothelial Function : By enhancing nitric oxide availability and reducing endothelial dysfunction, oxerutin supports vascular health.

Pharmacokinetics

The pharmacokinetic profile of oxerutin indicates relatively low oral bioavailability; however, it demonstrates better absorption through parenteral routes. Studies show that after intraperitoneal administration, peak plasma concentrations are reached within 5-15 minutes, with a half-life of approximately 30 minutes .

Table 1: Pharmacokinetic Parameters of Oxerutin

| Parameter | Value |

|---|---|

| Cmax (plasma) | 131 nmol/ml |

| Tmax | 5-15 minutes |

| Half-life (t1/2) | ~30 minutes |

| AUC (plasma) | 6.3 µmol min/ml |

Case Studies

- Clinical Efficacy in Venous Insufficiency : A randomized controlled trial involving 60 patients showed that those treated with oxerutin experienced significantly fewer symptoms related to venous insufficiency compared to controls .

- Anticancer Synergy : In studies examining the effects on ovarian cancer cell lines, oxerutin was found to mitigate doxorubicin-induced apoptosis, suggesting a potential role as an adjunctive therapy in cancer treatment .

Q & A

Q. What are the established pharmacological effects of 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside in experimental models of chronic venous insufficiency?

Methodological Answer:

- Experimental Design : Use randomized controlled trials (RCTs) with standardized dosing (e.g., 1000 mg/day vs. 2000 mg/day) and placebo controls. Outcome measures should include ulcer healing rates (quantified via planimetry or imaging software), edema reduction (ankle circumference), and symptom relief (pain scales) .

- Data Sources : Reference the Schultz-Ehrenburg 1993 trial, which employed 84-day interventions with pressure bandaging as a co-intervention. Note that Trial A (1000 mg/day) showed measurable ulcer area reduction, while Trial B (2000 mg/day) data were not fully extracted .

Q. How is this compound synthesized and characterized for purity in preclinical studies?

Methodological Answer:

- Synthesis : Follow protocols for flavonoid derivatization, including hydroxyethylation under controlled pH and temperature.

- Characterization : Use HPLC-MS for purity assessment (>95%) and NMR (¹H/¹³C) to confirm substitution patterns. For novel derivatives, provide full spectral data and elemental analysis, as per Beilstein Journal guidelines .

Q. What ethical considerations are critical when designing human trials involving this compound?

Methodological Answer:

- Compliance : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Ensure informed consent, especially for vulnerable populations (e.g., elderly patients with venous ulcers).

- Documentation : Submit detailed protocols to ethics boards, including exclusion criteria (e.g., comorbidities) and adverse event monitoring, as outlined in REB guidelines .

Advanced Research Questions

Q. How can contradictory findings about the compound’s efficacy in different vascular pathologies (e.g., venous ulcers vs. myocardial infarction) be resolved?

Methodological Answer:

- Mechanistic Studies : Conduct tissue-specific assays (e.g., endothelial cell cultures) to evaluate antioxidant activity (e.g., ROS scavenging) and compare outcomes across models. Reference Haenen et al. (1993), who demonstrated differential antioxidant potency among hydroxyethyl-rutoside isomers .

- Meta-Analysis : Pool data from heterogeneous trials using PRISMA guidelines, stratifying by pathology and dosage. Address biases (e.g., the Schultz-Ehrenburg trial’s incomplete data extraction for Trial B) .

Q. What statistical methods are optimal for analyzing small-sample studies on this compound’s pharmacokinetics?

Methodological Answer:

Q. How can experimental parameters (e.g., hydroxyethylation stoichiometry) be optimized to enhance bioavailability?

Methodological Answer:

- DoE (Design of Experiments) : Apply factorial designs to test variables like reaction time, solvent polarity, and catalyst concentration. Use response surface methodology to identify optimal conditions.

- In Silico Modeling : Predict solubility and permeability via tools like SwissADME, referencing Zheng et al. (2008), who correlated structural modifications with bioavailability .

Data Analysis and Reproducibility

Q. What are the best practices for validating the compound’s stability in long-term storage?

Methodological Answer:

- Accelerated Stability Testing : Use ICH Q1A guidelines with forced degradation (heat, humidity, light). Monitor degradation via UPLC-PDA and quantify impurities against ICH thresholds.

- Data Reporting : Include chromatograms and degradation kinetics in supplementary materials, as per Beilstein Journal standards .

Q. How should researchers address inconsistencies in reported antioxidant capacities across assays (e.g., DPPH vs. FRAP)?

Methodological Answer:

- Comparative Studies : Run parallel assays under standardized conditions (pH, temperature). Normalize results to a reference antioxidant (e.g., Trolox).

- Method Transparency : Clearly document assay protocols (e.g., Haenen et al.’s Venoruton study) to enable cross-lab validation .

Mechanistic and Translational Research

Q. What in vitro/in vivo models are most suitable for elucidating the compound’s effects on endothelial barrier function?

Methodological Answer:

- In Vitro : Use transwell assays with human umbilical vein endothelial cells (HUVECs) exposed to inflammatory cytokines (TNF-α). Measure TEER (transepithelial electrical resistance).

- In Vivo : Employ rodent models of vascular leakage (e.g., Evans blue dye extravasation). Reference Welch et al.’s double-blind trial design for translational relevance .

Q. How can pharmacokinetic data from animal studies (e.g., mice) be extrapolated to humans?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.